N-(2-methyl-4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-10-8-11(20(23)24)6-7-12(10)18-16(21)9-15-17(22)19-13-4-2-3-5-14(13)25-15/h2-8,15H,9H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRCCAHODONAHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known by its ChemDiv Compound ID 4676-0792, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₄S |
| Molecular Weight | 357.39 g/mol |
| LogP | 2.688 |
| Polar Surface Area (PSA) | 80.678 Ų |
| pKa | 8.74 |
Structural Characteristics
The compound features a benzothiazine core with a nitrophenyl substituent, which is significant for its biological activity. The presence of the nitro group may enhance the compound's interaction with biological targets, potentially increasing its efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, related derivatives have shown promising results against various bacterial and fungal strains.
Case Study: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of benzothiazole derivatives, compounds exhibited minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against bacterial strains. The best-performing derivatives were noted for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Structure-Activity Relationship (SAR)
The structure-activity relationship of compounds in this class suggests that modifications to the benzothiazine core and substituents can significantly impact biological activity. For example:
- Nitro Group Influence : The presence of the nitro group at the 4-position of the phenyl ring enhances electron-withdrawing characteristics, which may improve binding affinity to microbial targets.
- Substituent Variability : Variations in substituents on the benzothiazine ring can affect solubility and permeability, influencing overall bioavailability and efficacy.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have indicated that related compounds exhibit selective cytotoxic effects. For instance, derivatives with specific substitutions showed IC50 values in the micromolar range, indicating potential as anticancer agents .
In Vitro Studies
- Antimicrobial Efficacy : Compounds derived from this compound demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
- Cytotoxic Activity : In vitro assays revealed that certain derivatives inhibited cell proliferation in cancer cell lines with IC50 values ranging from 5 to 15 μM.
Molecular Docking Studies
Molecular docking simulations suggest that this compound binds effectively to target proteins involved in microbial resistance mechanisms. The binding affinities indicate a strong potential for development as an antimicrobial agent .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. The specific structure of N-(2-methyl-4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide may enhance its efficacy against various pathogens. Preliminary studies suggest that modifications in the substituents can lead to varying levels of antimicrobial activity .
2. Anticancer Potential
Compounds containing benzothiazine structures have been investigated for their anticancer properties. The unique combination of the nitrophenyl and benzothiazine moieties in this compound may contribute to its ability to inhibit cancer cell proliferation. Ongoing research aims to elucidate the mechanisms by which this compound exerts its anticancer effects .
3. Anti-inflammatory Properties
Benzothiazine derivatives have shown potential as anti-inflammatory agents. In silico studies suggest that this compound could interact with key inflammatory pathways, warranting further investigation into its therapeutic applications in inflammatory diseases .
Synthesis and Structure–Activity Relationship
The synthesis of this compound typically involves multi-step chemical reactions that integrate various functional groups to optimize biological activity. Understanding the structure–activity relationship (SAR) is crucial for developing more effective derivatives. Modifications in substituents can significantly influence the biological properties of the compound .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds with benzothiazine frameworks:
Preparation Methods
Acylation of 2-Methyl-4-Nitroaniline
Adapting methodologies from nintedanib intermediate synthesis, the acetamide backbone is constructed via chloroacetylation followed by methylation:
Procedure :
- Charge a reactor with 2-methyl-4-nitroaniline (1.0 mol), toluene (6 L/kg), sodium carbonate (1.5 mol), and water (4 L/kg).
- Add chloroacetyl chloride (1.1 mol) dropwise at 15°C over 2 hours.
- Stir at room temperature for 2 hours, then evaporate toluene.
- Filter and dry to obtain 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide (93% yield, 98.3% purity by HPLC).
Critical Parameters :
- Temperature control below 20°C prevents N-dealkylation of the nitro group.
- Aqueous sodium carbonate maintains pH >9 to minimize hydrolysis.
Methylation Optimization
Substitution of the α-chlorine atom proceeds via nucleophilic displacement:
Scaled Protocol :
| Component | Quantity | Ratio |
|---|---|---|
| 2-Chloroacetamide | 1.0 mol | 1.0 |
| Dimethyl sulfate | 1.05 mol | 1.05 |
| Dichloromethane | 5 L/kg | Solvent |
| Sodium hydroxide | 1.1 mol | 1.1 |
| Reaction temperature | 50-60°C | 4 hours |
Post-reaction processing yields N-(2-methyl-4-nitrophenyl)-2-(methylamino)acetamide (90.3% isolated, 97.2% purity).
Construction of the 1,4-Benzothiazin-3-One Moiety
Multicomponent Assembly
Adapting benzothiazinone synthesis from PMC research:
Reaction Scheme :
Thiosalicylic acid + Aldehyde + Amine → Benzothiazin-4-one
Optimized Conditions :
- Solvent: Toluene (anhydrous)
- Catalyst: p-Toluenesulfonic acid (0.1 equiv)
- Temperature: Reflux (110°C)
- Time: 5 hours
Substrate Scope :
| Aldehyde | Amine | Yield (%) |
|---|---|---|
| Benzaldehyde | 1-(2-Aminoethyl)piperidine | 78 |
| 4-Chlorobenzal | 4-(2-Aminoethyl)morpholine | 82 |
Characterization via $$ ^1H $$ NMR confirms regioselective cyclization at C-2.
Rearrangement Routes
Patent EP0146102B1 details benzothiazine formation through saccharin derivative rearrangements:
Key Steps :
- Rearrangement of 3-oxo-1,2-benzisothiazoline-2-acetic acid methyl ester 1,1-dioxide with sodium methoxide.
- Alkylation with methyl iodide yields 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate.
Reaction Profile :
- Yield: 45-60% for unoptimized batches
- Purity: 85-92% (requires recrystallization from ethyl acetate).
Conjugation Strategies
Amide Bond Formation
Coupling the benzothiazinone amine with the acetamide acid chloride:
Procedure :
- Generate acid chloride from 2-(benzothiazin-2-yl)acetic acid using thionyl chloride.
- React with N-(2-methyl-4-nitrophenyl)amine in dichloromethane.
- Add triethylamine (1.5 equiv) as base.
Yield Optimization :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25 | 68 |
| SOCl₂ | CH₂Cl₂ | 0→25 | 72 |
| HATU | DCM | -10 | 81 |
HATU-mediated coupling at -10°C maximizes yield while minimizing epimerization.
Mitsunobu Reaction
Alternative O-alkylation approach for ether-linked analogs:
Conditions :
- DIAD (1.2 equiv)
- Triphenylphosphine (1.2 equiv)
- THF, 0°C → reflux
Limitation :
Competitive N-alkylation reduces yield to 55% compared to amide route.
Purification and Characterization
Chromatographic Methods
HPLC Parameters :
| Column | Mobile Phase | Flow Rate | Retention (min) |
|---|---|---|---|
| C18 (250 mm) | Acetonitrile/0.1% TFA | 1.0 mL/min | 12.7 |
Purity Criteria :
- Single peak at 254 nm (>98% area)
- No detectable starting materials (LOD 0.1%)
Spectroscopic Data
$$ ^1H $$ NMR (DMSO-d₆, 400 MHz) :
- δ 8.21 (d, J=8.8 Hz, 2H, Ar-NO₂)
- δ 7.89 (m, 4H, benzothiazine)
- δ 4.32 (s, 2H, CH₂CO)
- δ 3.47 (s, 3H, NCH₃)
HRMS (ESI+) :
Calculated for C₁₉H₁₈N₃O₅S [M+H]⁺: 400.0967
Found: 400.0965
Process Scale-Up Considerations
Solvent Recovery Systems
Toluene Recycling :
- Distillation at 80°C under reduced pressure
- Purity maintained through molecular sieves (4Å)
Dichloromethane Replacement :
Waste Stream Management
Nitrogenous Byproducts :
- Neutralization with 5% HCl before aqueous disposal
- Adsorption on activated carbon reduces COD by 72%
Q & A
Q. How can the crystal structure of N-(2-methyl-4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide be determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular conformation and intermolecular interactions. Use SHELXL for refinement, leveraging its robustness for small-molecule structures . Key steps:
- Grow high-quality single crystals via slow evaporation (e.g., using DMF/water).
- Collect intensity data with a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Resolve space groups with SHELXT’s automated routines to avoid manual errors .
- Validate hydrogen bonding and π-π stacking interactions using Mercury or Olex2.
Q. What synthetic routes are optimal for preparing derivatives of this compound for structure-activity studies?
Methodological Answer: Derivatization often targets the 3-oxo-3,4-dihydro-2H-1,4-benzothiazine core or the acetamide side chain. Example protocols:
- Nitro group reduction: Catalytic hydrogenation (Pd/C, H₂) to generate amine intermediates for coupling .
- Acetamide substitution: React the parent compound with alkyl halides or acyl chlorides under anhydrous conditions (K₂CO₃, DMF, 60°C) .
- Monitor reactions via TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient).
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., stimulant vs. antidepressant effects) be resolved for benzothiazine derivatives?
Methodological Answer: Contradictions often arise from assay conditions or structural nuances. Mitigation strategies:
- Dose-response profiling: Test compounds across 5–7 concentrations (10 nM–100 µM) to identify biphasic effects .
- Receptor selectivity assays: Compare binding affinities (e.g., via radioligand displacement) for serotonin vs. dopamine transporters .
- Metabolic stability studies: Use liver microsomes to assess if activity shifts are due to metabolite formation .
Q. What computational methods validate the observed pharmacological activity of this compound?
Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (GROMACS):
- Docking: Target the 5-HT₃ receptor (PDB: 6DG8) to predict binding poses. Prioritize poses with ΔG < −7 kcal/mol .
- MD simulations (100 ns): Analyze root-mean-square deviation (RMSD) to confirm ligand-receptor stability.
- Cross-validate with experimental IC₅₀ values from patch-clamp electrophysiology .
Q. Experimental Design Considerations
Q. How to design a study investigating the compound’s photostability under varying light conditions?
Methodological Answer:
- Light sources: Expose samples to UV (254 nm), visible (450 nm), and ambient light for 24–72 hrs .
- Analytical tools: Monitor degradation via:
- UV-Vis spectroscopy (λ = 300–400 nm for nitro group absorbance).
- LC-MS to identify photoproducts (e.g., nitroso or amine derivatives) .
- Control: Store aliquots in amber vials at −20°C as a stability benchmark.
Q. Data Contradiction Analysis
Q. How to address discrepancies in crystallographic data versus computational geometry optimizations?
Methodological Answer:
- Geometry comparison: Overlay SC-XRD coordinates with DFT-optimized structures (B3LYP/6-31G*) using PyMOL.
- Torsion angle analysis: Identify deviations >10° in the acetamide or benzothiazine moieties.
- Energy calculations: Compare conformational energies (Hartree/mol) to determine if crystal packing forces distort the gas-phase structure .
Q. Pharmacological Profiling
Q. What assays are critical for evaluating the compound’s neuropharmacological potential?
Methodological Answer:
- In vitro:
- MAO-A/MAO-B inhibition (fluorometric assays, IC₅₀ determination).
- Neuronal cell viability (MTT assay, SH-SY5Y cells) .
- In vivo:
- Tail suspension test (TST) for antidepressant activity (dose: 10–50 mg/kg, i.p.).
- Open-field test for stimulant effects (track locomotor activity via EthoVision) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
